An In-depth Technical Guide to the Physicochemical Properties of Maltotetraose
An In-depth Technical Guide to the Physicochemical Properties of Maltotetraose
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotetraose, a maltooligosaccharide composed of four α-1,4 linked glucose units, is a key carbohydrate with emerging significance in biochemical research and pharmaceutical development. As a product of starch hydrolysis, it serves not only as a carbon source for various microorganisms but also exhibits intriguing biological activities, including the modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of maltotetraose, detailed experimental protocols for their determination, and an exploration of its known roles in cellular signaling, tailored for professionals in research and drug development.
Physicochemical Properties of Maltotetraose
The fundamental physicochemical characteristics of maltotetraose are summarized below, providing a clear reference for its handling, application, and analysis in a laboratory setting.
| Property | Value | Reference(s) |
| Systematic Name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | [1] |
| Molecular Formula | C₂₄H₄₂O₂₁ | [1] |
| Molecular Weight | 666.58 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 169.5-173 °C (decomposes) | |
| Solubility | ||
| in DMSO | ~20 mg/mL | |
| in DMF | ~20 mg/mL | |
| in PBS (pH 7.2) | ~2 mg/mL | |
| in Water | Soluble | |
| Optical Rotation | While a specific literature value for the specific rotation of maltotetraose is not readily available, it is an optically active compound due to its chiral nature. The optical rotation can be determined experimentally. See the "Experimental Protocols" section for a detailed methodology. Like other maltooligosaccharides, it is expected to be dextrorotatory (+). | [2][3] |
| Stability | Stable for at least 4 years when stored at -20°C as a solid. Aqueous solutions are less stable and should be prepared fresh. |
Signaling Pathways and Biological Activity
Recent research has highlighted the potential of maltotetraose to modulate inflammatory signaling pathways, a discovery of significant interest for drug development, particularly in the context of atherosclerosis and other inflammatory diseases.
Inhibition of TNF-α-Induced ICAM-1 Expression
Maltotetraose has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in vascular smooth muscle cells (VSMCs)[4]. This inhibitory effect is mediated through the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[4].
The signaling cascade can be visualized as follows:
Caption: TNF-α signaling pathway leading to ICAM-1 expression and its inhibition by maltotetraose.
This inhibition of ICAM-1 expression by maltotetraose subsequently reduces the adhesion of monocytes to vascular smooth muscle cells, a critical step in the development of atherosclerotic plaques[4]. This finding suggests a potential therapeutic application for maltotetraose in cardiovascular diseases.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of maltotetraose.
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure compounds, this occurs over a narrow temperature range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: Place a small amount of crystalline maltotetraose into a mortar and gently grind it into a fine powder using a pestle.
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Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid down. Repeat until a sample height of 2-3 mm is achieved.
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Measurement:
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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Set the initial heating rate to a rapid setting to quickly approach the expected melting point.
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Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
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Observe the sample through the magnifying lens.
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Record the temperature at which the first droplet of liquid appears (the onset of melting).
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Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this temperature range.
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Determination of Optical Rotation
Principle: Chiral molecules, such as maltotetraose, rotate the plane of plane-polarized light. The specific rotation is an intrinsic property of a compound and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.
Apparatus:
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Polarimeter
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Sodium lamp (or other monochromatic light source, typically 589 nm)
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Polarimeter cell (sample tube) of known length (e.g., 1 dm)
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Volumetric flask
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Analytical balance
Procedure:
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Solution Preparation:
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Accurately weigh a known mass of maltotetraose (e.g., 1.000 g).
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Dissolve the maltotetraose in a known volume of distilled water (e.g., 25.0 mL) in a volumetric flask to prepare a solution of known concentration (c) in g/mL.
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Polarimeter Calibration:
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Turn on the polarimeter and allow the sodium lamp to warm up.
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Fill the polarimeter cell with distilled water (the solvent) and place it in the instrument.
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Zero the instrument according to the manufacturer's instructions.
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Sample Measurement:
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Rinse the polarimeter cell with a small amount of the prepared maltotetraose solution and then fill the cell, ensuring no air bubbles are present.
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Place the filled cell in the polarimeter.
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Observe the rotation of the analyzer until the light intensity is at a minimum or the two halves of the visual field are of equal intensity.
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Record the observed angle of rotation (α).
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Calculation of Specific Rotation:
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The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
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α = observed rotation in degrees
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l = path length of the polarimeter cell in decimeters (dm)
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c = concentration of the solution in g/mL
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Workflow for Optical Rotation Measurement:
Caption: Workflow for determining the specific rotation of maltotetraose.
Analysis by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For carbohydrates like maltotetraose, hydrophilic interaction liquid chromatography (HILIC) or a dedicated carbohydrate column is often employed.
Instrumentation and Conditions:
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HPLC System: Quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID)).
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Column: A carbohydrate analysis column (e.g., an amino-propyl bonded silica (B1680970) column).
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Mobile Phase: Acetonitrile/Water gradient. The exact gradient will depend on the specific column and the other oligosaccharides to be separated. A typical starting point could be 80:20 (Acetonitrile:Water), gradually increasing the water content.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30-40 °C
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Injection Volume: 10-20 µL
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Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or RID.
Procedure:
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Standard Preparation: Prepare a series of standard solutions of maltotetraose of known concentrations in the mobile phase.
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Sample Preparation: Dissolve the sample containing maltotetraose in the mobile phase and filter through a 0.45 µm syringe filter.
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Analysis:
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Inject the standards to generate a calibration curve by plotting peak area against concentration.
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Inject the sample.
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Identify the maltotetraose peak in the sample chromatogram by comparing its retention time with that of the standard.
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Quantify the amount of maltotetraose in the sample using the calibration curve.
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Experimental Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of maltotetraose.
Conclusion
Maltotetraose possesses a unique set of physicochemical properties and biological activities that make it a molecule of considerable interest to the scientific and pharmaceutical communities. Its ability to inhibit the NF-κB signaling pathway and subsequent ICAM-1 expression opens up new avenues for research into its therapeutic potential, particularly in the realm of inflammatory diseases. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize and quantify maltotetraose, facilitating further exploration of its properties and applications. As research continues, a deeper understanding of the biological roles of maltotetraose is expected to emerge, potentially leading to the development of novel therapeutic strategies.
References
- 1. Maltotetraose | C24H42O21 | CID 123966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Like glucose, galactose mutarotates when it dissolves in water. T... | Study Prep in Pearson+ [pearson.com]
- 3. Metabolic signals trigger glucose-induced inactivation of maltose permease in Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PDGF-induced migration and TNF-α-induced ICAM-1 expression by maltotetraose from bamboo stem extract (BSE) in mouse vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
